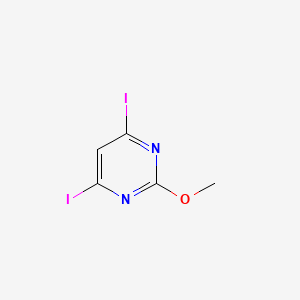
4,6-Diiodo-2-methoxy-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diiodo-2-methoxy-pyrimidine is a pyrimidine derivative characterized by the presence of two iodine atoms at the 4th and 6th positions and a methoxy group at the 2nd position Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methoxy-pyrimidine typically involves the iodination of 2-methoxy-pyrimidine. One common method includes the reaction of 4,6-dichloro-2-methoxy-pyrimidine with sodium iodide in the presence of acetone. The reaction is carried out at room temperature for a couple of hours, resulting in the substitution of chlorine atoms with iodine atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diiodo-2-methoxy-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyrimidine ring with aromatic rings.
Aplicaciones Científicas De Investigación
4,6-Diiodo-2-methoxy-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4,6-Diiodo-2-methoxy-pyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets .
Comparación Con Compuestos Similares
4,6-Dichloro-2-methoxy-pyrimidine: Similar structure but with chlorine atoms instead of iodine.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of methoxy and iodine groups.
Uniqueness: 4,6-Diiodo-2-methoxy-pyrimidine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and binding properties. The iodine atoms make it more suitable for specific applications, such as in the formation of halogen bonds in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H4I2N2O |
|---|---|
Peso molecular |
361.91 g/mol |
Nombre IUPAC |
4,6-diiodo-2-methoxypyrimidine |
InChI |
InChI=1S/C5H4I2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Clave InChI |
FPTGEALUVACZQM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=N1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


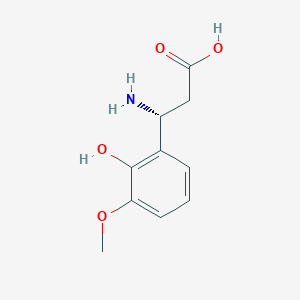


![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)
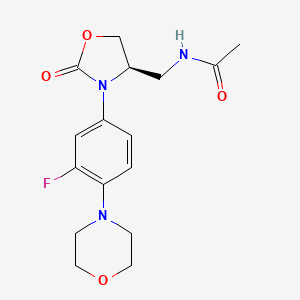
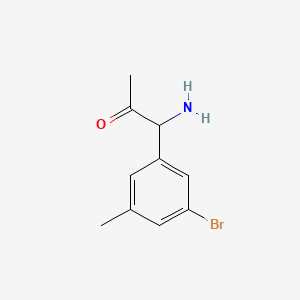

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)
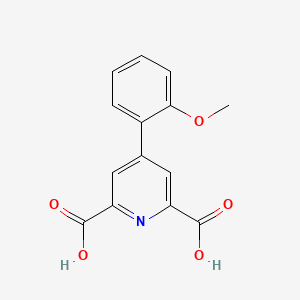
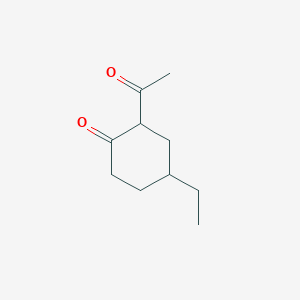
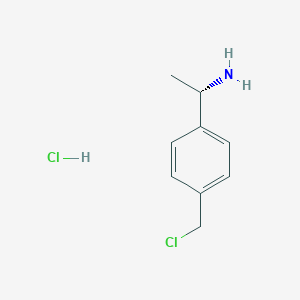
![(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide](/img/structure/B13056335.png)

![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
